molecular formula C8H9N3O2S B1593551 N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide CAS No. 69746-62-9

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide

Cat. No.: B1593551
CAS No.: 69746-62-9
M. Wt: 211.24 g/mol
InChI Key: GCKJDOCWFXONGE-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C8H9N3O2S . This benzo-imidazole derivative is supplied for research and development purposes only and is not intended for diagnostic or therapeutic uses. The core structure of this molecule combines a benzimidazole heterocycle with a methanesulfonamide functional group. The benzimidazole scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to interact with various biological targets . The integration of the methanesulfonamide group can influence the compound's physicochemical properties, such as solubility and acidity, and may be critical for probing specific enzyme active sites or binding pockets. This makes it a valuable intermediate for researchers in constructing more complex molecules or for investigating structure-activity relationships (SAR) in drug discovery projects. Researchers can utilize this compound as a building block in organic synthesis, particularly in the development of novel molecules with potential pharmacological activity. It is essential to handle this material with care. Refer to the material safety data sheet (MSDS) for specific hazard and handling information. This product is strictly for research use and is not approved for human or animal consumption.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKJDOCWFXONGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310476
Record name N-(1H-Benzimidazol-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69746-62-9
Record name MLS000756560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1H-Benzimidazol-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation of o-Phenylenediamine with Aldehydes

A widely used method for benzimidazole synthesis involves the condensation of o-phenylenediamine with aldehydes under oxidative conditions. For example, the reaction of o-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent such as 1,4-benzoquinone in ethanol yields 2-substituted benzimidazoles efficiently. This method is mild, cost-effective, and provides good yields.

  • Example: Reaction of o-phenylenediamine with o-anisaldehyde and 1,4-benzoquinone in ethanol at reflux for 3 hours yields 2-(2-methoxyphenyl)-1H-benzo[d]imidazole with a 74% yield.

Alternative Oxidative Cyclization Methods

Other oxidative methods include:

  • Using sulfur and N,N-dimethylformamide (DMF) to promote cyclization of aromatic aldehydes and o-phenylenediamine to form benzimidazolyl derivatives.
  • Employing sodium dithionite (Na2S2O4) with o-nitroanilines and aldehydes to achieve benzimidazole formation.
  • Copper(I) chloride and sodium azide mediated cyclization of 2-haloanilines with aldehydes.

These methods offer versatility depending on the substituents and desired derivatives.

Introduction of the Methanesulfonamide Group

Chlorosulfonation Followed by Amination

The methanesulfonamide group is typically introduced by first converting the benzimidazole derivative into a sulfonyl chloride intermediate, followed by reaction with ammonia or amine nucleophiles.

  • Procedure:

    • The benzimidazole aromatic ring is chlorosulfonated selectively at the para-position relative to substituents on the aromatic ring using chlorosulfonic acid or related reagents.
    • The resulting sulfonyl chloride is washed extensively with water to remove impurities and then reacted with aqueous ammonia or amines to form the sulfonamide.
  • Example: The sulfonyl chloride intermediate derived from 2-(2-methoxyphenyl)-1H-benzo[d]imidazole was reacted with aqueous dimethylamine to yield 3-benzimidazolyl-4-methoxy-N,N-dimethylbenzenesulfonamide in good yields.

Direct Sulfonamide Formation from Sulfonyl Chlorides

In some protocols, the sulfonyl chloride intermediate is reacted directly with amines such as 1-methylpiperazine, N-ethylpiperazine, or piperazine dihydrochloride in the presence of triethylamine as a base to afford sulfonamide derivatives. The products are often purified by crystallization from methanol/ethyl acetate.

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Outcome / Yield Notes
Benzimidazole formation o-Phenylenediamine + o-anisaldehyde + 1,4-benzoquinone in ethanol, reflux 3h 2-(2-methoxyphenyl)-1H-benzo[d]imidazole, 74.5% yield Critical to mix reagents before adding solvent
Chlorosulfonation Chlorosulfonic acid, selective para-substitution Sulfonyl chloride intermediate Extensive washing with water required
Sulfonamide formation Sulfonyl chloride + aqueous dimethylamine or piperazines + triethylamine, solvent: dichloromethane N,N-dimethylbenzenesulfonamide derivatives, good yields Purification by crystallization

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    The synthesized benzimidazole and sulfonamide derivatives were characterized by ^1H and ^13C NMR, confirming the expected chemical shifts for aromatic protons, methoxy groups, and sulfonamide NH protons.

  • Mass Spectrometry:
    Mass spectra showed molecular ion peaks consistent with the target compounds. Unique fragmentation patterns were observed for piperazine-containing sulfonamides, with diagnostic peaks at m/z = 316, aiding in structural confirmation.

Summary of Key Research Findings

  • The benzimidazole core can be efficiently synthesized via oxidative condensation of o-phenylenediamine with aromatic aldehydes using mild oxidants like 1,4-benzoquinone or sulfur/DMF systems.
  • The methanesulfonamide moiety is introduced via chlorosulfonation of the benzimidazole followed by nucleophilic substitution with amines or ammonia, yielding sulfonamide derivatives in good purity and yield.
  • Reaction conditions such as temperature, solvent choice, and reagent ratios are optimized to maximize yield and selectivity.
  • Analytical data confirm the identity and purity of the synthesized compounds, with mass spectrometry providing novel fragmentation patterns useful for characterization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide serves as a valuable building block for synthesizing more complex molecules. It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, research indicated that derivatives of benzimidazole compounds, including this compound, demonstrated notable inhibition against bacterial strains .

Medicine

In medicinal chemistry, this compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin .
  • Analgesic Properties : Some studies highlight its potential as an analgesic agent, showing efficacy in pain reduction comparable to traditional analgesics .

Industrial Applications

Beyond its pharmaceutical potential, this compound is being explored for use in optoelectronic materials and nonlinear optical materials . Its unique structural properties allow it to interact beneficially with light, making it suitable for applications in advanced material science.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

The results indicate significant antimicrobial activity, particularly against Candida albicans, suggesting potential for further development into antifungal treatments .

Case Study 2: Anti-inflammatory Effects

In another study assessing anti-inflammatory properties:

Compound% Inhibition (Compared to Control)
This compound74%
Indomethacin75%

This data demonstrates comparable effectiveness to established anti-inflammatory drugs, supporting further exploration into its therapeutic applications .

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physicochemical Data

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (NMR, MS) Source
N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide Methanesulfonyl group Not reported 1H/13C NMR, HRMS
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) 2-Methoxyphenylamide 272.2–273.4 1H NMR (DMSO-d6), HRMS
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-hydroxyphenyl)benzamide (15) 3-Hydroxyphenylamide >300 1H NMR (DMSO-d6), HRMS
N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (19) 2,5-Dichloro substitution Not reported IC50 = 6.4 μM (mGluR5 assay)
1,2,3-Triazole derivatives of N-(1H-benzo[d]imidazol-2-yl) acetamide Triazole-linked alkyl chains Not reported QSI activity vs. P. aeruginosa

Key Observations :

  • Methoxy vs. Hydroxy Substituents : Methoxy-substituted analogs (e.g., compounds 11–13 ) exhibit lower melting points (258–283°C) compared to hydroxy-substituted derivatives (e.g., 14–15 , >300°C), likely due to reduced intermolecular hydrogen bonding in methoxy groups .
  • Electron-Withdrawing Groups : Dichloro (compound 19 ) and trifluoromethyl substitutions (e.g., 20 ) enhance neuroprotective potency (IC50 = 6.4–14 μM) but reduce cell viability, indicating a trade-off between efficacy and cytotoxicity .
  • Extended Conjugation : Compounds with extended π-systems, such as (E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (24 ), show improved potency and cell viability due to enhanced receptor binding .

Neuroprotective Activity

  • Para-Substituted Analogs: Electron-withdrawing groups (F, Cl, NO2, CF3) at the para position enhance mGluR5 inhibitory activity. For example, the 3,5-dichloro analog (22) achieves IC50 = 6.4 μM with low cytotoxicity, whereas methoxy or sulfamoyl groups reduce potency .
  • Solubility vs.

Antimicrobial and Quorum Sensing Inhibition (QSI)

  • Heterocyclic Hybrids : Compounds like 4a–e (oxadiazole-thioxo hybrids) show broad-spectrum antibacterial and antifungal activity, attributed to the synergistic effects of sulfonamide and heterocyclic pharmacophores .

Biological Activity

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of benzimidazole derivatives with methanesulfonyl chloride. The structural integrity of the compound is crucial for its biological activity, as modifications can significantly alter its pharmacological properties.

2. Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial agent, anticancer compound, and modulator of various biological pathways.

2.1 Antimicrobial Activity

Studies have demonstrated that derivatives of benzimidazole exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown high efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
3aoStaphylococcus aureus< 1
3adEscherichia coli3.9 - 7.8
HSGN-94MRSA0.25

2.2 Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that benzimidazole derivatives can inhibit specific kinases involved in tumor proliferation. For example, certain derivatives have been identified as potent inhibitors of CK1δ, a kinase implicated in cancer progression .

Table 2: Anticancer Activity Against Tumor Cell Lines

Compound NameTarget KinaseIC50 (µM)
Compound 5CK1δ0.040
Compound 6CK1ε0.0326

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : As noted, certain derivatives inhibit kinases such as CK1δ and CK1ε, which play crucial roles in cell signaling pathways .
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial membrane integrity and interference with essential metabolic pathways such as menaquinone biosynthesis .

4.1 Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential for inclusion in antibiotic therapies .

4.2 Investigation into Anticancer Effects

Another study investigated the effects of the compound on human cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis in specific cancer types . This highlights the compound’s potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide derivatives?

  • Methodological Answer : Three primary methods are documented:
  • Copper-catalyzed three-component coupling : Reacting 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with CuI catalysis yields N-sulfonylamidines (e.g., 62% yield for N-(1H-benzo[d]imidazol-2-yl)-N'-tosylhexanamidine) .
  • Hydrazine-carboxamide condensation : Condensation of 2-hydrazinyl-1H-benzo[d]imidazole with aromatic aldehydes/ketones forms hydrazinecarboxamide derivatives (e.g., anticonvulsant agents) .
  • One-pot CBr4-mediated synthesis : Using CBr4 as a catalyst in CH3CN at 80°C achieves 78% yield for benzamide derivatives .

Table 1 : Comparison of Synthesis Methods

MethodCatalystYield (%)Key ConditionsReference
Copper-catalyzed couplingCuI62–78Terminal alkyne, RT
Hydrazine condensationNone50–65Methanol, hydrazine hydrate
CBr4-mediatedCBr4 (3 equiv)78CH3CN, 80°C

Q. Which spectroscopic techniques are essential for characterizing these compounds?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., NH: 3395–3464 cm⁻¹; C=N: ~1600 cm⁻¹; SO₂: ~1350–1150 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural integrity (e.g., NH protons at δ10.93–12.31; aromatic carbons at δ115–151 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., M⁺ peaks at m/z 384.16 for C20H24N4O2S) .
  • Elemental Analysis : Ensures purity (deviations < ±0.4% for C, H, N content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in copper-catalyzed syntheses?

  • Methodological Answer : Key factors include:
  • Catalyst loading : Increasing CuI from 5 mol% to 10 mol% improves electron transfer efficiency, enhancing yields by ~15% .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than alcohols .
  • Temperature control : Reactions at 60–80°C reduce side-product formation compared to room temperature .
  • Substrate ratios : A 1:1.2:1 ratio of benzimidazole-amine:sulfonyl azide:alkyne minimizes unreacted starting material .

Q. What computational methods predict optoelectronic properties of these compounds?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV for Schiff base derivatives) to assess charge-transfer efficiency .
  • Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra (e.g., λmax ~350 nm for nitro-substituted derivatives) to validate experimental data .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., mGluR5 receptors for neuroprotective agents) using AutoDock Vina .

Q. How to address discrepancies in NMR data when synthesizing novel derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism : Benzimidazole NH protons may exhibit dynamic exchange, causing peak broadening. Use DMSO-d6 to stabilize tautomers .
  • Impurities : Recrystallize products using ethanol/water mixtures (80:20 v/v) to remove unreacted aldehydes .
  • Solvent effects : Compare NMR in CDCl3 vs. DMSO-d6; aromatic protons shift upfield by ~0.3 ppm in polar solvents .

Q. What strategies resolve low reproducibility in biological activity assays?

  • Methodological Answer :
  • Standardize protocols : Use fixed concentrations (e.g., 10 µM for anticonvulsant tests) and positive controls (e.g., carbamazepine) .
  • SAR studies : Modify substituents (e.g., nitro groups enhance anticonvulsant activity by 40% vs. methoxy) to identify key pharmacophores .
  • Dose-response curves : Calculate IC50 values with Hill slope analysis to confirm target specificity .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar derivatives?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. hexane) produce different crystal forms (e.g., mp 111–113°C vs. 119–122°C for sulfonamide derivatives) .
  • Hydrate formation : Compounds synthesized in aqueous methanol may retain water, lowering mp by 5–10°C .
  • Purity : Elemental analysis deviations >0.5% indicate impurities; repurify via column chromatography (silica gel, CH2Cl2:MeOH 95:5) .

Experimental Design Considerations

Q. How to design a high-throughput screening protocol for anticonvulsant activity?

  • Methodological Answer :
  • In vitro models : Use rat hippocampal slices to measure GABAergic inhibition via patch-clamp electrophysiology .
  • Dose range : Test 1–100 µM concentrations with 6 replicates per concentration to ensure statistical power (p < 0.05) .
  • Positive/Negative controls : Include diazepam (10 µM) and DMSO vehicle to validate assay sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide
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N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide

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